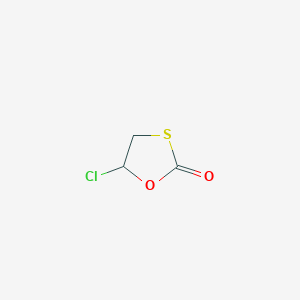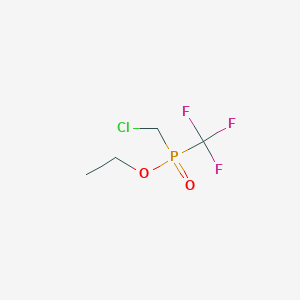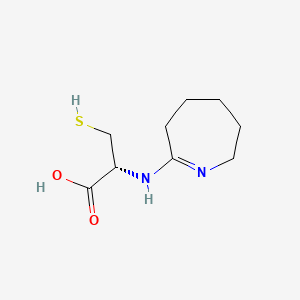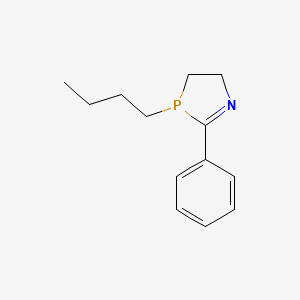
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted amine with a phenyl-substituted phosphine, followed by cyclization under controlled temperature and pressure conditions. The reaction may require the presence of a catalyst to facilitate the formation of the azaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The azaphosphole ring can undergo substitution reactions, where different substituents replace the butyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the presence of a base or acid catalyst, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Substituted azaphosphole compounds with different functional groups.
Applications De Recherche Scientifique
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole involves its interaction with molecular targets through its nitrogen and phosphorus atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound may act as a ligand, coordinating with metal centers to facilitate chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4,5-dihydro-3H-1,3-azaphosphole: Lacks the butyl group, which may affect its reactivity and applications.
3-Butyl-4,5-dihydro-3H-1,3-azaphosphole: Lacks the phenyl group, leading to different chemical properties.
2-Butyl-4,5-dihydro-3H-1,3-azaphosphole: Similar structure but with different substituents, affecting its chemical behavior.
Uniqueness
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is unique due to the presence of both butyl and phenyl groups, which can influence its reactivity and potential applications. The combination of these substituents provides a balance of steric and electronic effects, making it a versatile compound in various chemical contexts.
Propriétés
Numéro CAS |
110519-70-5 |
|---|---|
Formule moléculaire |
C13H18NP |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
3-butyl-2-phenyl-4,5-dihydro-1,3-azaphosphole |
InChI |
InChI=1S/C13H18NP/c1-2-3-10-15-11-9-14-13(15)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
Clé InChI |
OTCUOPSRGLOWJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCP1CCN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)

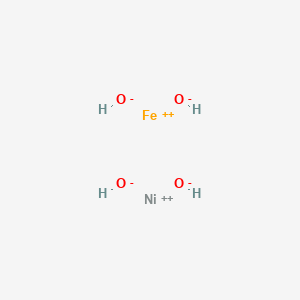
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)

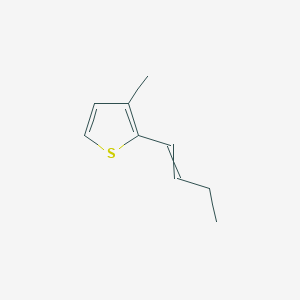
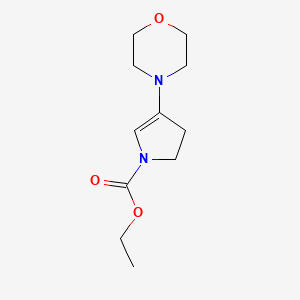
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
